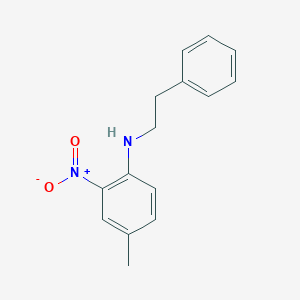
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH is a peptide sequence composed of the amino acids threonine, serine, arginine, valine, serine, glycine, and glutamine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often employs large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield hydroxylated peptides, while reduction of disulfide bonds results in free thiol-containing peptides.
Applications De Recherche Scientifique
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: has various scientific research applications, including:
Chemistry: Studying peptide synthesis methods and developing new coupling reagents.
Biology: Investigating the biological activities of peptides and their interactions with proteins and enzymes.
Medicine: Exploring potential therapeutic applications, such as antimicrobial peptides or peptide-based drugs.
Industry: Developing peptide-based materials and coatings with specific properties.
Mécanisme D'action
The mechanism of action of H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH depends on its specific biological activity. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various cellular pathways, leading to specific biological effects. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids.
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-Ala-OH: A similar peptide with an additional alanine residue.
Uniqueness
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: is unique due to its specific sequence of amino acids, which determines its structure and biological activity. The presence of arginine and glutamine residues can influence its interactions with molecular targets and its overall stability.
Propriétés
Numéro CAS |
869467-35-6 |
|---|---|
Formule moléculaire |
C28H51N11O12 |
Poids moléculaire |
733.8 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H51N11O12/c1-12(2)21(26(49)38-16(10-40)22(45)34-9-19(44)35-15(27(50)51)6-7-18(29)43)39-23(46)14(5-4-8-33-28(31)32)36-24(47)17(11-41)37-25(48)20(30)13(3)42/h12-17,20-21,40-42H,4-11,30H2,1-3H3,(H2,29,43)(H,34,45)(H,35,44)(H,36,47)(H,37,48)(H,38,49)(H,39,46)(H,50,51)(H4,31,32,33)/t13-,14+,15+,16+,17+,20+,21+/m1/s1 |
Clé InChI |
CIJGOXRKJYIABJ-FEEYSSBVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)
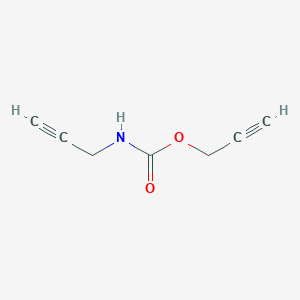

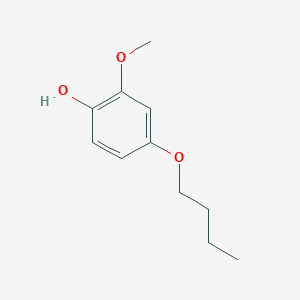
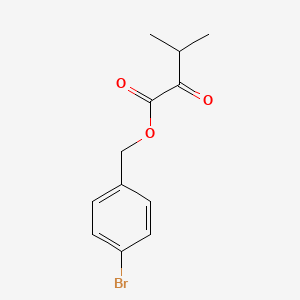
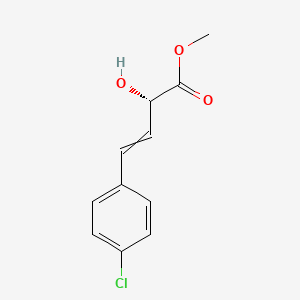
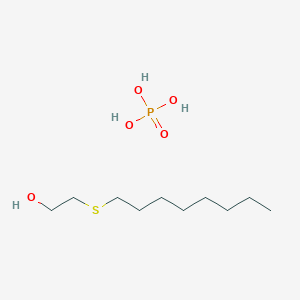

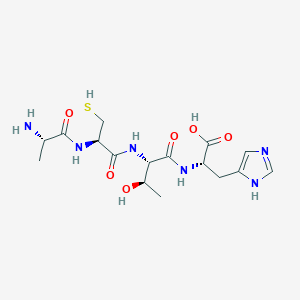
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)

